4-(3-Cyanophenyl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(3-cyanophenyl)butanoic acid |
InChI |
InChI=1S/C11H11NO2/c12-8-10-5-1-3-9(7-10)4-2-6-11(13)14/h1,3,5,7H,2,4,6H2,(H,13,14) |
InChI Key |
JGIIENUTAXNMKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of the 4-(3-Cyanophenyl)butanoic Acid Scaffold
A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnections can be made at the bond between the phenyl ring and the butanoic acid chain, or within the butanoic acid moiety itself. One common strategy involves a Friedel-Crafts acylation or alkylation of a cyanobenzene derivative. For instance, reacting benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride can yield 4-phenylbutyric acid, which can then be further functionalized. google.com Another approach involves the manipulation of functional groups on a pre-existing phenylbutanoic acid skeleton.
For the more complex chiral analog, (S)-3-Amino-4-(3-cyanophenyl)butanoic acid, the retrosynthetic analysis must also consider the stereocontrolled introduction of the amino group at the C3 position. This often involves starting from a chiral precursor or utilizing an asymmetric reaction to establish the desired stereochemistry.
Classical Organic Synthesis Approaches
The synthesis of this compound and its derivatives relies on a variety of classical organic reactions, often performed in a multistep sequence to build the target molecule with the desired functionality and stereochemistry.
The synthesis of this compound can be achieved through several multistep pathways. While direct synthetic routes for this specific compound are not extensively detailed in readily available literature, analogous syntheses provide a clear framework. A plausible route could involve the Friedel-Crafts reaction between 3-cyanobenzyl chloride and a suitable three-carbon synthon, followed by oxidation. Alternatively, a Suzuki-Miyaura cross-coupling reaction could be employed to link a boronic acid derivative of butanoic acid with a 3-cyanophenyl halide. vulcanchem.com
The synthesis of related compounds, such as 3-(4-Cyanophenyl)-3-methylbutanoic acid, often starts with a condensation reaction. For example, the reaction of 4-cyanobenzaldehyde (B52832) with isobutyric acid can serve as a key step. smolecule.com This highlights a general strategy where a cyanobenzaldehyde is a common starting material.
The synthesis of chiral analogs like (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride requires precise control over stereochemistry. This is crucial as the biological activity of such molecules is often dependent on their specific enantiomeric form.
A common and effective method for initiating the synthesis of these chiral amino acids is through a condensation reaction. Typically, 3-cyanobenzaldehyde (B1676564) is reacted with a chiral amine or an amino acid derivative. For instance, the condensation of 3-cyanobenzaldehyde with (S)-2-aminobutyric acid can form a Schiff base intermediate. This reaction sets the stage for the subsequent introduction of the desired stereochemistry. The use of a chiral auxiliary or a chiral catalyst during this step is a key strategy for achieving high enantioselectivity.
| Reaction Step | Reactants | Key Reagents/Conditions | Outcome |
| Condensation | 3-cyanobenzaldehyde, (S)-2-aminobutyric acid | Sodium cyanoborohydride (catalyst), polar solvent | Schiff base intermediate |
Table 1: Condensation Reaction for Chiral Analog Synthesis.
Following the condensation step, the resulting imine or other intermediate functional groups are reduced to form the final amino acid backbone. Sodium borohydride (B1222165) (NaBH₄) is a versatile and commonly used reducing agent for this purpose. wikipedia.orgmasterorganicchemistry.compressbooks.pub It is effective in reducing aldehydes and ketones to alcohols and imines to amines. wikipedia.orgmasterorganicchemistry.com In the synthesis of (S)-3-Amino-4-(3-cyanophenyl)butanoic acid, sodium borohydride or a similar reducing agent is used to reduce the Schiff base intermediate, yielding the desired β-amino acid. This reduction is typically carried out under mild conditions to avoid unwanted side reactions. The choice of reducing agent and reaction conditions is critical to preserve the stereochemistry established in the previous step.
| Intermediate | Reducing Agent | Product |
| Schiff base | Sodium borohydride (NaBH₄) | (S)-3-Amino-4-(3-cyanophenyl)butanoic acid |
Table 2: Reduction of Schiff Base Intermediate.
Achieving high enantiomeric purity is paramount in the synthesis of chiral pharmaceuticals. Two primary strategies are employed: the use of chiral precursors and asymmetric hydrogenation.
Starting the synthesis from a readily available chiral molecule, often referred to as a "chiral pool" approach, is a common tactic. For example, (S)-serine can be used as a starting material to synthesize related chiral β-amino acids through a series of transformations. researchgate.net
Asymmetric hydrogenation is a powerful technique for establishing a chiral center with high enantioselectivity. ajchem-b.com This method typically involves the use of a chiral catalyst, often a rhodium (Rh) or ruthenium (Ru) complex with a chiral ligand, to hydrogenate a prochiral double bond. ajchem-b.comnih.gov For the synthesis of chiral β-amino acids, an α,β-unsaturated ester or a similar substrate can be hydrogenated asymmetrically to introduce the desired stereochemistry at the β-position. rsc.org For instance, enantioselective reduction of a β-keto ester intermediate using a chiral catalyst like the Corey-Bakshi-Shibata (CBS) reagent can introduce the (S)-configuration. vulcanchem.com Nickel-catalyzed asymmetric hydrogenation of enamines has also been shown to be an efficient method for producing chiral amino acid derivatives. nih.gov
| Catalyst Type | Substrate Type | Key Features |
| Rhodium (Rh) complexes | Functionalized alkenes (e.g., α,β-unsaturated esters) | High efficiency and enantioselectivity. ajchem-b.comnih.gov |
| Ruthenium (Ru) complexes | Ketones, alkenes | Robust and reliable for synthesizing α- and β-amino acids. ajchem-b.com |
| Chiral spiro Iridium catalysts | α-amino ketones | Exceptional performance in hydrogenating nitrogen-containing compounds. ajchem-b.com |
| Nickel (Ni) catalysts | Enamines | Earth-abundant metal catalyst for efficient synthesis. nih.gov |
Table 3: Catalysts for Asymmetric Hydrogenation.
Introduction of the Cyanophenyl Moiety
The introduction of the 3-cyanophenyl group is a critical step in the synthesis of this compound. Several well-established organometallic and electrophilic aromatic substitution reactions are utilized for this purpose.
Friedel-Crafts Alkylation Approaches
Friedel-Crafts reactions represent a classical method for forming carbon-carbon bonds to an aromatic ring. wikipedia.orgiitk.ac.in In the context of synthesizing this compound, a Friedel-Crafts alkylation could theoretically involve the reaction of a benzene ring bearing a cyano group with a four-carbon alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). iitk.ac.inmt.com
The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the alkyl halide to form a carbocation or a carbocation-like complex. mt.compressbooks.pub This electrophile then attacks the cyanophenyl ring.
However, direct Friedel-Crafts alkylation is often plagued by several limitations, including the possibility of carbocation rearrangements, leading to a mixture of isomeric products, and polyalkylation, where more than one alkyl group is added to the aromatic ring. pressbooks.puborganic-chemistry.org
A more controlled and often preferred approach is Friedel-Crafts acylation . organic-chemistry.org This involves reacting the aromatic ring with an acyl halide or anhydride. The resulting ketone is then reduced to the desired alkyl group using methods like the Wolff-Kishner or Clemmensen reduction. wikipedia.orgorganic-chemistry.org This two-step sequence avoids the issues of rearrangement and polyacylation because the acylium ion intermediate is stable and the product ketone is deactivated towards further substitution. pressbooks.puborganic-chemistry.org For instance, 3-cyanobenzaldehyde can be reacted with a malonate derivative in a process that can be considered analogous to a Friedel-Crafts type reaction to form a β-keto ester intermediate, which can then be further manipulated. vulcanchem.com
Suzuki Coupling Strategies for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orglibretexts.org
In the synthesis of this compound, a Suzuki coupling strategy could involve the reaction of 3-cyanophenylboronic acid with a suitable four-carbon chain containing a halide or triflate leaving group. core.ac.ukorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. wikipedia.orgorganic-chemistry.org
A general catalytic cycle for the Suzuki reaction involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate. libretexts.org
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex. wikipedia.orglibretexts.org
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst. libretexts.org
The Suzuki coupling offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability and stability of many boronic acids. libretexts.org This makes it a very attractive method for introducing the cyanophenyl moiety. For instance, a scalable synthesis of related β-amino acids has been reported using a palladium-mediated Suzuki-Miyaura cross-coupling to introduce the 3-cyanophenyl group. vulcanchem.com
Table 1: Comparison of Suzuki Coupling Components
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Base | Key Features |
|---|---|---|---|
| 3-Cyanophenylboronic acid | 4-halobutanoic acid derivative | Pd(0) catalyst, Base (e.g., K₂CO₃, NaOH) | Boronic acids are often stable and readily available. libretexts.orgcore.ac.uk |
| 3-Bromobenzonitrile | 4-boronobutanoic acid derivative | Pd(0) catalyst, Base | The halide partner can be varied (I > OTf > Br >> Cl). wikipedia.org |
| 3-Cyanophenyl trifluoroborate | 4-halobutanoic acid derivative | Pd(0) catalyst, Base | Trifluoroborates can offer enhanced stability and reactivity. organic-chemistry.org |
Other Cross-Coupling and Arylation Reactions
Besides the Suzuki coupling, other palladium- or nickel-catalyzed cross-coupling reactions can be employed to form the crucial C-C bond.
The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgchemistnotes.com This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgchemistnotes.com A synthetic route could involve coupling a 3-cyanophenyl halide with an organozinc reagent derived from a four-carbon chain. chemistnotes.comorganic-chemistry.org The Negishi reaction has been successfully used in the synthesis of complex amino acid derivatives. rsc.org
The Stille coupling utilizes an organotin (stannane) reagent to couple with an organohalide or triflate, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, and a wide variety of these reagents are commercially available or can be synthesized. wikipedia.org The reaction mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org While effective, a major drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org
Table 2: Overview of Alternative Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Coupling Partner | Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Negishi Coupling | Organozinc | Organohalide/Triflate | Pd or Ni | High functional group tolerance, couples various carbon hybridizations. wikipedia.orgchemistnotes.com | Organozinc reagents are often moisture and air-sensitive. chemistnotes.com |
| Stille Coupling | Organotin (Stannane) | Organohalide/Triflate | Pd | Organostannanes are stable to air and moisture. wikipedia.org | High toxicity of tin compounds. organic-chemistry.org |
Functional Group Transformations and Derivatization During Synthesis
The synthesis of this compound often involves multiple steps where functional groups are transformed or derivatized to facilitate subsequent reactions or to introduce the final desired functionalities.
A common transformation is the reduction of a carbonyl group. For example, if a Friedel-Crafts acylation is used to introduce the butanoyl chain, the resulting ketone must be reduced to a methylene (B1212753) group. This can be achieved through a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). organic-chemistry.org
Another key transformation is the hydrolysis of an ester or a nitrile. Often, the carboxylic acid functionality is protected as an ester during the synthesis to prevent unwanted side reactions. At the end of the synthesis, the ester is hydrolyzed back to the carboxylic acid, typically under acidic or basic conditions. Similarly, if the cyano group is introduced early, it must be stable to all subsequent reaction conditions.
Protecting groups are frequently used for both amino and carboxylic acid functionalities. As mentioned earlier, Boc and Fmoc are common protecting groups for amines. Carboxylic acids can be protected as esters, for example, methyl or ethyl esters, which can be readily cleaved.
In syntheses starting from precursors like 3-cyanobenzaldehyde, condensation reactions are often employed. For instance, reaction with a malonate derivative can form a new carbon-carbon bond and introduce the necessary carbon framework, which is then further modified through decarboxylation and other transformations. vulcanchem.com
Catalytic and Green Chemistry Approaches
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes, often referred to as "green chemistry". scribd.com This involves the use of catalysts to improve reaction efficiency, minimize waste, and use less hazardous substances.
In the context of Friedel-Crafts reactions, traditional methods often require stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of waste during aqueous workup. researchgate.net Green chemistry approaches focus on using catalytic amounts of more environmentally friendly Lewis acids, such as bismuth or gallium triflates, or solid acid catalysts like zeolites or Nafion, which can often be recovered and reused. mt.comresearchgate.netdokumen.pub The intramolecular Friedel-Crafts acylation of 4-arylbutyric acids has been shown to proceed efficiently with catalytic amounts of such Lewis acids. researchgate.net
For cross-coupling reactions like the Suzuki coupling, advancements have been made in developing highly active palladium catalysts that can be used at very low loadings (low ppm levels). libretexts.org Furthermore, reactions are being developed that can be run in more environmentally friendly solvents, including water. nih.govnih.gov The use of water as a solvent is particularly attractive due to its low cost, non-flammability, and low toxicity. scribd.comnih.gov
Biocatalysis, using enzymes to perform chemical transformations, is another cornerstone of green chemistry. researchgate.net Enzymes operate under mild conditions (temperature and pH) and often exhibit high chemo-, regio-, and stereoselectivity. mdpi.com For instance, ω-transaminases can be used for the stereoselective synthesis of γ-amino acids. Nitrilase enzymes can catalyze the hydrolysis of nitriles to carboxylic acids under mild, aqueous conditions, offering a green alternative to chemical hydrolysis which often requires harsh conditions. researchgate.net
Table 3: Green Chemistry Strategies in Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound | Example |
|---|---|---|
| Catalysis | Replacement of stoichiometric reagents with catalytic alternatives. | Using catalytic Bi(OTf)₃ in Friedel-Crafts acylation instead of stoichiometric AlCl₃. researchgate.net |
| Atom Economy | Designing reactions where the maximum proportion of starting materials is incorporated into the product. | Cross-coupling reactions generally have high atom economy. |
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Performing Suzuki coupling reactions in water. nih.gov |
| Use of Renewable Feedstocks | Using starting materials derived from renewable sources. | Employing biocatalysts like enzymes derived from microorganisms. researchgate.net |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Development of highly active catalysts that allow for lower reaction temperatures. libretexts.org |
| Waste Prevention | Minimizing the formation of byproducts. | High selectivity of enzymatic reactions reduces waste. mdpi.com |
Transition Metal-Catalyzed Synthetic Routes
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, a key step in the synthesis of arylalkanoic acids like this compound. acs.orgnih.govmdpi.com These reactions offer high efficiency and functional group tolerance. sioc-journal.cnsioc-journal.cnmdpi.com
A common strategy involves the coupling of an aryl halide or triflate with a suitable alkyl partner. For instance, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be employed to introduce the 3-cyanophenyl group. vulcanchem.com This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net For example, a patent describes a scalable method for related β-amino acids that utilizes a Pd-mediated Suzuki-Miyaura cross-coupling to introduce the 3-cyanophenyl group after Boc-protection of an amino group. vulcanchem.com
Another approach is the Negishi cross-coupling, which utilizes an organozinc reagent. This method has been successfully applied in the total synthesis of complex natural products containing arylalkanoic acid moieties. mdpi.com Carbonylative cross-coupling reactions, where carbon monoxide is incorporated, also represent a viable route to synthesize the carboxylic acid functionality. sioc-journal.cnresearchgate.net
Recent advancements have focused on developing more sustainable and efficient catalytic systems. This includes the use of first-row transition metals like nickel, which are more abundant and less expensive than palladium. nih.govumich.edu Furthermore, research into ligand design and catalyst optimization continues to improve the scope and efficiency of these cross-coupling reactions. acs.orgnih.gov
Enzymatic Synthesis and Biocatalysis for Analogues
Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral compounds, including analogues of this compound. journals.co.zanih.gov Enzymes operate under mild conditions and can provide exquisite chemo-, regio-, and enantioselectivity, often eliminating the need for protecting groups and reducing waste. journals.co.za
Enantioselective Hydrolysis and Acylation Techniques
Enzymes, particularly lipases and esterases, are widely used for the enantioselective hydrolysis of esters to produce chiral carboxylic acids. nih.govwikipedia.orgchemguide.co.uk In a kinetic resolution process, one enantiomer of a racemic ester is preferentially hydrolyzed by the enzyme, allowing for the separation of the unreacted ester and the chiral carboxylic acid product. nih.govnih.gov Pig liver esterase (PLE) is a well-known enzyme for the desymmetrization of prochiral diesters, although its success with certain substrates can be limited. wikipedia.orgusm.edu
For instance, the kinetic resolution of racemic α-arylalkanoic acids using achiral alcohols and a chiral acyl-transfer catalyst can produce optically active carboxylic esters with high enantiomeric excess. nih.gov Similarly, the enantioselective hydrolysis of amino acid esters can be achieved using artificial catalysts that mimic enzyme activity. nih.gov
Enantioselective acylation is the reverse reaction of hydrolysis and offers another route to chiral compounds. In this process, an enzyme selectively acylates one enantiomer of a racemic alcohol or amine, leaving the other enantiomer unreacted.
Kinetic Resolution Strategies
Kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds. nih.govnii.ac.jp This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. For arylalkanoic acids, enzymatic kinetic resolution of their corresponding esters is a common approach. nih.gov
Metagenome-derived esterases have been successfully employed for the kinetic resolution of phenylalkyl carboxylic acid esters. nih.gov By screening a library of esterases, enzymes with high enantioselectivity (E-values > 50) and complementary enantiopreference can be identified for a specific substrate. nih.gov Optimization of reaction conditions, such as temperature and the use of co-solvents like DMSO, can further enhance the enantioselectivity of the resolution. nih.gov
The following table summarizes the kinetic resolution of various phenylalkyl carboxylic acid ethyl esters using metagenome-derived esterases.
| Substrate | Enzyme | Enantiopreference | E-value |
| 3-Phenylbutyric acid ethyl ester | Esterase 1 | (S) | >100 |
| 3-Phenylbutyric acid ethyl ester | Esterase 2 | (R) | 70 |
| 2-Phenylpropionic acid ethyl ester | Esterase 3 | (S) | >200 |
| 2-Phenylpropionic acid ethyl ester | Esterase 4 | (R) | 60 |
| Data adapted from studies on the kinetic resolution of phenylalkyl carboxylic acids. nih.gov |
Continuous Flow Synthesis for Optimized Production and Scalability
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scalability. acs.orgnih.gov These benefits make it an attractive platform for the optimized production of fine chemicals and pharmaceutical intermediates. acs.orgresearchgate.net
For the synthesis of compounds like this compound, continuous flow can be applied to various reaction steps. For example, a continuous-flow protocol for the preparation of organic nitriles from carboxylic acids has been developed, operating at high temperature and pressure without the need for a catalyst. researchgate.net
In the context of transition metal-catalyzed reactions, flow chemistry can facilitate catalyst recycling and minimize metal contamination in the final product. acs.org For instance, a ligand-free Pd/C-catalyzed Suzuki-Miyaura cross-coupling reaction has been developed for continuous flow, operating under mild conditions. acs.org The use of packed-bed reactors with immobilized catalysts is a common strategy in flow synthesis.
The optimization of flow processes often involves screening various parameters such as temperature, pressure, residence time, and solvent. researchgate.netnih.gov The table below illustrates the optimization of a carbonylative Suzuki cross-coupling reaction, a potential route for the synthesis of related structures.
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Anisole | 100 | 3 | 95 | 94 |
| 2 | Dioxane | 100 | 3 | 90 | 88 |
| 3 | N,N-DMF | 100 | 3 | 85 | 80 |
| 4 | Ethylene (B1197577) Carbonate | 100 | 3 | 92 | 90 |
| Data adapted from a study on the optimization of carbonylative Suzuki cross-coupling. researchgate.net |
Solvent and Reagent Optimization for Sustainable Synthetic Practices
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. journals.co.za Solvent and reagent selection are critical aspects of this endeavor.
In transition metal-catalyzed cross-coupling reactions, traditional solvents like DMF and dioxane are often effective but pose environmental and health concerns. researchgate.net Research has focused on identifying greener alternatives. For example, in some Suzuki-Miyaura reactions, water can be used as a solvent, offering significant environmental benefits. acs.org Other more benign solvents like anisole, ethylene carbonate, and propylene (B89431) carbonate have also been shown to be effective in certain cross-coupling reactions. researchgate.net
The choice of reagents also plays a crucial role in sustainability. For instance, in the synthesis of nitriles from carboxylic acids, traditional methods often involve harsh and toxic reagents. researchgate.net Newer, more sustainable methods utilize iron catalysis with a recyclable cyanamide (B42294) as the nitrogen donor, or chemoenzymatic one-pot reactions that proceed under mild conditions. researchgate.netnih.gov
The optimization of reaction conditions, such as using lower catalyst loadings, milder bases, and atmospheric pressure of gaseous reagents like carbon monoxide, contributes to more sustainable synthetic practices. researchgate.net The following table shows a comparison of different bases in a carbonylative Suzuki-Miyaura cross-coupling.
| Entry | Base | Conversion (%) | Selectivity (%) |
| 1 | K₂CO₃ | 95 | 94 |
| 2 | Cs₂CO₃ | 92 | 91 |
| 3 | K₃PO₄ | 88 | 85 |
| 4 | Et₃N | 75 | 70 |
| Data adapted from a study on base screening for carbonylative Suzuki-Miyaura cross-coupling. researchgate.net |
Chemical Reactivity, Functionalization, and Derivatization
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional handle for various derivatization strategies, including esterification, amidation, reduction, and conversion to more reactive acyl derivatives.
Esterification: 4-(3-Cyanophenyl)butanoic acid can be converted to its corresponding esters through reaction with alcohols under acidic conditions or via more reactive intermediates like acyl chlorides. libretexts.orgsavemyexams.com For instance, the reaction with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) yields the respective methyl or ethyl esters. ontosight.aibldpharm.com These reactions are typically reversible and may require conditions that favor ester formation, such as the removal of water. A more efficient and common laboratory method involves converting the carboxylic acid to an acyl chloride first, which then reacts readily with an alcohol to form the ester in a non-reversible manner. savemyexams.com
Amidation: The synthesis of amides from this compound can be achieved by direct reaction with amines at high temperatures, though this is often inefficient. A more common approach involves the activation of the carboxylic acid. This can be done using coupling reagents or by converting the acid to a more reactive acyl chloride. The resulting activated species then reacts with a primary or secondary amine to form the corresponding N-substituted amide. chemenu.com This method is fundamental in peptide synthesis where amino acids are linked via amide (peptide) bonds. chemenu.com
| Reaction Type | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Esterification (Direct) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | 4-(3-Cyanophenyl)butanoate Ester | Reversible reaction; water removal may be necessary. |
| Esterification (via Acyl Chloride) | 1. SOCl₂ or PCl₅ 2. Alcohol, Base (e.g., Pyridine) | 4-(3-Cyanophenyl)butanoate Ester | High-yield, non-reversible reaction. savemyexams.com |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or PCl₅ 2. Primary or Secondary Amine | N-substituted 4-(3-Cyanophenyl)butanamide | Common method for forming amide bonds. |
The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common reagent. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk
| Reaction | Reagent | Solvent | Product |
|---|---|---|---|
| Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Dry Ether (e.g., Diethyl ether, THF) | 4-(3-Cyanophenyl)butan-1-ol |
Acyl Halide Formation: Carboxylic acids are readily converted into more reactive acyl halides (most commonly acyl chlorides). This is a key step for synthesizing other derivatives like esters, amides, and anhydrides. libretexts.orgchemguide.co.uk Three common reagents for this transformation are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk
With Thionyl Chloride (SOCl₂): This reaction is often preferred as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk
With Phosphorus Pentachloride (PCl₅): This reaction yields the acyl chloride and phosphorus oxychloride (POCl₃) as a liquid by-product. chemguide.co.uk
With Phosphorus Trichloride (PCl₃): This reaction produces phosphorous acid (H₃PO₃) as a by-product. chemguide.co.uk
In all cases, the product is 4-(3-cyanophenyl)butanoyl chloride.
Anhydride Formation: Acid anhydrides can be prepared from carboxylic acids. One method involves the reaction of an acyl chloride with a carboxylate salt. khanacademy.orgpressbooks.pub For example, reacting 4-(3-cyanophenyl)butanoyl chloride with sodium 4-(3-cyanophenyl)butanoate would yield the symmetrical anhydride, bis(4-(3-cyanophenyl)butanoic) anhydride. Anhydrides can also be formed by the dehydration of two carboxylic acid molecules, often by heating with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). quora.com
Transformations of the Nitrile (Cyano) Group
The nitrile group (-C≡N) is a valuable functional group that can be converted into other nitrogen-containing moieties or a carboxylic acid.
The nitrile group can be hydrolyzed under either acidic or basic conditions. libretexts.orglibretexts.org The reaction proceeds in two stages: first to an amide intermediate (4-(3-cyanophenyl)butanamide), and then to the carboxylic acid. libretexts.org
Acid-Catalyzed Hydrolysis: Heating the nitrile with a dilute aqueous acid, such as hydrochloric acid (HCl), results in the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org In this case, the reaction would yield 3-(3-carboxypropyl)benzoic acid and ammonium chloride.
Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous base, such as sodium hydroxide (B78521) (NaOH), initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orglibretexts.org Subsequent acidification of the mixture is required to obtain the free carboxylic acid, 3-(3-carboxypropyl)benzoic acid.
It is possible to stop the hydrolysis at the amide stage by using milder conditions, for example, with certain enzymes or by carefully controlling the reaction parameters in acid or base-catalyzed reactions. lumenlearning.comresearchgate.net
The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is a powerful tool for synthesizing amines from compounds that can undergo nucleophilic substitution with cyanide ions. studymind.co.uk
Catalytic Hydrogenation: This is a common industrial method involving the reaction of the nitrile with hydrogen gas (H₂) over a metal catalyst, such as nickel, platinum, or palladium, often under high pressure and temperature. studymind.co.uksavemyexams.com
Chemical Reduction: In a laboratory setting, lithium aluminum hydride (LiAlH₄) is a highly effective reagent for reducing nitriles to primary amines. studymind.co.ukresearchgate.netlibretexts.org The reaction is performed in a dry ether solvent.
Both methods will convert this compound to 4-(3-(aminomethyl)phenyl)butanoic acid. Care must be taken when using LiAlH₄, as it will also reduce the carboxylic acid group. chemguide.co.uk To selectively reduce the nitrile, the carboxylic acid group would first need to be protected.
| Reaction | Reagents & Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| Acid Hydrolysis | Dilute HCl (aq), Heat (reflux) | 4-(3-Carbamoylphenyl)butanoic acid | 3-(3-Carboxypropyl)benzoic acid |
| Base Hydrolysis | NaOH (aq), Heat (reflux), then H₃O⁺ | 4-(3-Carbamoylphenyl)butanoic acid | 3-(3-Carboxypropyl)benzoic acid |
| Reduction | 1. LiAlH₄, Dry Ether 2. H₂O workup | - | 4-(3-(Aminomethyl)phenyl)butanoic acid* |
| Catalytic Hydrogenation | H₂, Ni or Pt catalyst, High T/P | - | 4-(3-(Aminomethyl)phenyl)butanoic acid |
*Note: LiAlH₄ will also reduce the carboxylic acid group.
Reactivity of the Butanoic Acid Carbon Chain
The butanoic acid chain of this compound offers multiple sites for functionalization, particularly at the alpha (C2) and beta (C3) positions. The introduction of substituents at these positions is crucial for synthesizing advanced derivatives and analogues, such as β-amino acids.
A key derivative is (S)-3-Amino-4-(3-cyanophenyl)butanoic acid, a β-amino acid that serves as a vital building block in medicinal chemistry. vulcanchem.com Its synthesis often involves methods that construct the chiral amino group at the β-position. One common strategy is the Strecker synthesis, which involves reacting an aldehyde with a cyanide source and an amine. ijrpr.com Another approach is the enantioselective reduction of a β-keto ester intermediate, formed, for instance, through a Friedel-Crafts alkylation of 3-cyanobenzaldehyde (B1676564) with diethyl acetamidomalonate. vulcanchem.com
Further substitutions on the carbon chain are also possible. For instance, in related phenylbutanoic acid structures, nucleophilic substitution reactions can occur where an existing functional group, such as an amino group, is replaced by other nucleophiles under specific conditions. smolecule.com Palladium-catalyzed C(sp³)–H activation has emerged as a powerful method for functionalizing carbon chains. While γ-C–H activation is more common, methods for β-C(sp³)–H functionalization of free carboxylic acids have been developed, including olefination and arylation. nih.gov These advanced catalytic methods could potentially be applied to introduce a variety of substituents at the beta-position of the butanoic acid chain.
The following table summarizes synthetic approaches for substitutions on the butanoic acid chain of phenylbutanoic acid analogues.
| Reaction Type | Position | Reagents/Method | Product Type | Reference(s) |
| Enantioselective Reduction | Beta (β) | Chiral catalysts (e.g., Corey-Bakshi-Shibata) on β-keto ester | Chiral β-amino acid | vulcanchem.com |
| Strecker Synthesis | Beta (β) | Aldehyde, Dimethyl malonate, Sodium cyanide, Di-n-propyl amine | β-amino acid derivative | ijrpr.com |
| Mannich-type Reaction | Beta (β) | Diazo compound, Carbamate, Imine with Rh2(OAc)4 catalyst | α,β-diamino acid derivative | organic-chemistry.org |
| C(sp³)–H Olefination | Beta (β) | Pd(II) catalyst with mono-N-protected amino acid ligand | Olefinated carboxylic acid | nih.gov |
The saturated butanoic acid chain can be chemically modified to introduce unsaturation, leading to the formation of olefins and conjugated systems. These transformations generate analogues with altered geometry and electronic properties, which can be valuable for various applications. A conjugated system involves the overlap of three or more p-orbitals, leading to delocalized electrons and unique chemical reactivity. organicchemistrytutor.com
One method to create an olefin from a carboxylic acid is through catalytic decarbonylative dehydration. mdpi.com This process, often catalyzed by rhodium or palladium complexes, can convert butanoic acid into propene by removing the carboxyl group and a hydrogen atom. mdpi.comresearchgate.net Applying this to analogues of this compound could yield derivatives like 3-(3-cyanophenyl)propene. The general mechanism involves several steps: oxidative addition of the acid (as a mixed anhydride) to the metal center, decarbonylation, alkene formation via β-hydride elimination, and catalyst regeneration. mdpi.com
Another route to unsaturation involves elimination reactions from a functionalized butanoic acid chain. For example, a hydroxyl or halide substituent introduced at the alpha or beta position could be eliminated to form a double bond. Furthermore, the Haworth synthesis of naphthalene (B1677914) derivatives involves the intramolecular cyclization of 4-phenylbutanoic acid under acidic conditions to form a tetralone, which can be further transformed. iptsalipur.org This demonstrates the potential for the butanoic acid chain to participate in cyclization reactions that can lead to extended conjugated systems.
The table below outlines key transformations for creating unsaturation in butanoic acid analogues.
| Transformation | Catalyst/Conditions | Product Feature | Reference(s) |
| Decarbonylative Dehydration | Rh or Pd complexes | Terminal Olefin (Propene derivative) | mdpi.comresearchgate.net |
| Intramolecular Cyclization (Haworth type) | Concentrated H₂SO₄, Heat | Fused Ring System (Tetralone derivative) | iptsalipur.org |
| Elimination Reaction | Base or Acid on functionalized chain | Internal C=C double bond | General Principles |
Synthesis of Advanced Derivatives and Analogs
This compound serves as a scaffold for synthesizing advanced derivatives, most notably β-amino acid analogues that are incorporated into peptidomimetics. sigmaaldrich.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased potency. sigmaaldrich.comontosight.ai
The key derivative, (S)-3-amino-4-(3-cyanophenyl)butanoic acid, is a non-proteinogenic β-amino acid used as a building block in drug discovery. vulcanchem.com Its incorporation into peptide sequences can induce specific secondary structures, such as turns and helices, due to the different conformational preferences of β-amino acids compared to their α-amino acid counterparts. hilarispublisher.comethz.ch The 3-cyanophenyl moiety itself can act as a bioisostere for other chemical groups, such as a carboxylate, enabling the resulting peptidomimetic to function as a competitive enzyme inhibitor. vulcanchem.com
For example, a cyclic peptidomimetic incorporating (S)-3-amino-4-(3-cyanophenyl)butanoic acid, specifically Cyclo-[S-3-Amino-4-(3-cyanophenyl)butanoyl-Arg-Gly-Asp], has been shown to be a potent αvβ3 integrin antagonist with significantly higher affinity than its linear counterparts. vulcanchem.com The synthesis of these complex molecules involves standard peptide coupling reactions, where the carboxyl group of the β-amino acid is activated to form an amide bond with the amino group of another amino acid. nih.gov However, challenges can arise, such as low yields during the coupling of sterically hindered components. nih.gov
The synthesis of the β-amino acid building blocks themselves is a critical area of research, with numerous methods developed to control the stereochemistry at the β-carbon. hilarispublisher.comnih.gov These methods include enantioselective hydrogenation, conjugate additions, and reactions involving chiral auxiliaries. hilarispublisher.com
The following table details examples of peptidomimetics and β-amino acid analogues derived from the this compound scaffold.
| Derivative/Analogue | Synthetic Precursor | Application/Significance | Reference(s) |
| (S)-3-Amino-4-(3-cyanophenyl)butanoic acid | 3-Cyanobenzaldehyde | Building block for peptidomimetics; Precursor for enzyme inhibitors. | vulcanchem.com |
| Cyclo-[S-3-Amino-4-(3-cyanophenyl)butanoyl-Arg-Gly-Asp] | (S)-3-Amino-4-(3-cyanophenyl)butanoic acid | Potent αvβ3 integrin antagonist. | vulcanchem.com |
| (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride | (S)-3-Amino-4-(3-cyanophenyl)butanoic acid | Building block for glutamate (B1630785) decarboxylase (GAD) and GABA-T inhibitors. | vulcanchem.com |
Formation of Nitrogen-Containing Heterocyclic Compounds
The nitrile functional group of this compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. A prominent transformation is the [3+2] cycloaddition reaction of the nitrile with an azide (B81097) source to form a tetrazole ring. This conversion is of significant interest as the tetrazole ring is often employed as a metabolically stable isostere for a carboxylic acid group in medicinal chemistry. arkat-usa.orgchalcogen.ro
The synthesis of 5-substituted-1H-tetrazoles from nitriles is a well-established process that can be achieved through several methods. uoa.gr One common approach involves the use of sodium azide in the presence of a Lewis acid catalyst, such as zinc(II) bromide, in a suitable solvent system like a mixture of water and isopropanol (B130326) at reflux temperatures. uoa.gr Other effective catalysts for this transformation include ytterbium(III) triflate, which can catalyze the reaction between an amine, triethyl orthoformate, and sodium azide. organic-chemistry.org The reaction can also be promoted by Brønsted or Lewis acids, which activate the nitrile group towards cycloaddition. organic-chemistry.org
A notable example relevant to the structure of this compound is the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. arkat-usa.orgresearchgate.net In these syntheses, the amino group can be converted to a tetrazol-1-yl group, or a nitrile can be transformed into a 5-substituted tetrazole ring. arkat-usa.org For instance, the reaction of a nitrile with sodium azide and zinc bromide can yield the corresponding tetrazole. uoa.gr
The general scheme for the formation of a tetrazole from a nitrile is depicted below:
R-C≡N + N₃⁻ → R-C₄N₄H
This reaction highlights the utility of the cyano group in this compound as a handle for creating more complex, nitrogen-rich heterocyclic systems. The choice of catalyst and reaction conditions can be tailored to achieve high yields and purity of the desired tetrazole product.
| Reactants | Catalyst/Reagents | Product | Reference |
| Nitrile, Sodium Azide | Zinc(II) Bromide | 5-Substituted-1H-tetrazole | uoa.gr |
| Amine, Triethyl orthoformate, Sodium Azide | Ytterbium(III) triflate | 1-Substituted-1H-tetrazole | organic-chemistry.org |
| Nitrile, Sodium Azide | Brønsted or Lewis Acid | 5-Substituted-1H-tetrazole | organic-chemistry.org |
| 4-Amino-3-phenylbutanoic acid hydrochloride, Triethyl orthoformate, Sodium Azide | Acetic Acid | 4-(Tetrazol-1-yl)-3-phenylbutanoic acid | arkat-usa.orgresearchgate.net |
Conjugation and Bioconjugation Strategies for Research Probes
The bifunctional nature of this compound, possessing both a carboxylic acid and a nitrile group, allows for a variety of conjugation and bioconjugation strategies to develop research probes. These probes can be used for a wide range of applications, including in diagnostics and chemical biology. numberanalytics.comsusupport.com
Conjugation via the Carboxylic Acid Group:
The carboxylic acid moiety is a common handle for bioconjugation, most frequently through the formation of a stable amide bond with a primary amine. numberanalytics.combionordika.no This reaction is typically facilitated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (N-hydroxysulfosuccinimide, sulfo-NHS) to enhance efficiency and stability. nih.govcreative-biolabs.comthermofisher.com The process involves the activation of the carboxylic acid by EDC to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. thermofisher.com The addition of NHS forms a more stable NHS ester intermediate, which then reacts with the amine to form the amide bond. creative-biolabs.comthermofisher.com This method is widely used to couple small molecules to proteins, peptides, and other biomolecules containing accessible amine groups, such as the side chain of lysine (B10760008) residues. creative-biolabs.comthermofisher.com
| Reactive Group on Probe | Reactive Group on Biomolecule | Coupling Chemistry | Resulting Linkage | Reference |
| Carboxylic Acid | Primary Amine | EDC/NHS | Amide Bond | nih.govcreative-biolabs.comthermofisher.com |
Conjugation via the Nitrile Group:
The nitrile group offers alternative strategies for bioconjugation, often categorized as "click chemistry" due to their high specificity and efficiency under biocompatible conditions. thieme-connect.comacs.org One such strategy is the reaction of heteroaromatic nitriles with 1,2-aminothiols, such as an N-terminal cysteine residue in a peptide or protein. thieme-connect.comacs.org This condensation reaction proceeds under physiological conditions and allows for site-specific labeling. acs.org Another emerging method is the nitrile bis-thiol (NBT) reaction, where electron-poor aryl nitriles react with bis-thiols to form stable adducts. chemrxiv.orgnih.gov This has been demonstrated in the context of antibody conjugation by reacting nitriles with the reduced disulfide bonds of an antibody. chemrxiv.orgnih.gov These nitrile-based click reactions expand the toolbox for creating bioconjugates with diverse functionalities. springernature.com
| Reactive Group on Probe | Reactive Group on Biomolecule | Coupling Chemistry | Resulting Linkage | Reference |
| Heteroaromatic Nitrile | 1,2-Aminothiol (e.g., N-terminal Cysteine) | Condensation/Click Reaction | Thiazoline/Thiazine | thieme-connect.comacs.org |
| Electron-poor Aryl Nitrile | Bis-thiol (e.g., reduced disulfide bond) | Nitrile Bis-Thiol (NBT) Reaction | Amino dithioacetal (ADTA) derivative | chemrxiv.orgnih.gov |
Advanced Characterization and Spectroscopic Analysis for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C NMR are fundamental for verifying the primary structure of 4-(3-Cyanophenyl)butanoic acid and assessing its purity. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum indicates the number of unique carbon environments.
¹H NMR Spectroscopy: The ¹H spectrum for this compound is expected to show distinct signals for the aromatic protons on the cyanophenyl ring and the aliphatic protons on the butanoic acid chain. The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield chemical shift (δ > 10 ppm), which can disappear upon exchange with deuterium (B1214612) oxide (D₂O). The aromatic protons will appear in the range of δ 7.4-7.8 ppm, with splitting patterns determined by their coupling to each other. The aliphatic protons will show characteristic multiplets corresponding to the three methylene (B1212753) (-CH₂-) groups of the butanoic acid chain. The integration of these signals should correspond to the number of protons in each environment (1:4:2:2:2 ratio for COOH, aromatic, and the three CH₂ groups, respectively).
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, corresponding to the ten unique carbon atoms in the molecule (four in the butanoic acid chain and six in the cyanophenyl ring). The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (δ > 170 ppm). The nitrile carbon has a characteristic chemical shift in the range of δ 115-120 ppm. The aromatic carbons will resonate in the typical δ 110-145 ppm region, with the carbon attached to the nitrile group (quaternary) being identifiable. The aliphatic carbons of the butanoic acid chain will appear at higher field (upfield), typically in the δ 25-40 ppm range.
The tables below summarize the predicted chemical shifts for this compound.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -COOH | > 10 | Broad Singlet (br s) | 1H |
| Aromatic C-H | 7.4 - 7.8 | Multiplet (m) | 4H |
| α-CH₂ (to COOH) | ~ 2.4 | Triplet (t) | 2H |
| β-CH₂ | ~ 2.0 | Quintet (quint) | 2H |
| γ-CH₂ (to Ar) | ~ 2.7 | Triplet (t) | 2H |
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | > 170 |
| Aromatic C-CN | ~ 112 |
| Aromatic C-H | 129 - 135 |
| Aromatic C-Alkyl | ~ 143 |
| -C≡N | ~ 118 |
| α-CH₂ (to COOH) | ~ 33 |
| β-CH₂ | ~ 25 |
| γ-CH₂ (to Ar) | ~ 35 |
Purity is assessed by the absence of unassignable peaks in both ¹H and ¹³C spectra. The presence of signals from common solvents or known impurities can be identified by comparing the spectrum to reference data. pitt.edu
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's covalent framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgcolumbia.edu For this compound, COSY would show cross-peaks connecting the adjacent methylene groups in the butanoic acid chain (γ-CH₂ to β-CH₂, and β-CH₂ to α-CH₂). It would also reveal couplings between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-assigned proton in the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds. researchgate.netcore.ac.uk It is crucial for connecting molecular fragments. For instance, HMBC would show a correlation from the γ-CH₂ protons to the aromatic quaternary carbon, confirming the attachment point of the butanoic acid chain to the phenyl ring. Correlations from the α-CH₂ protons to the carboxyl carbon would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. While less critical for a flexible molecule like this without defined stereocenters, it can help confirm assignments by showing spatial proximity between, for example, the γ-CH₂ protons and the ortho protons on the aromatic ring.
Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, confirming atom-to-atom connectivity and leaving no ambiguity in the final structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and confirming its elemental formula.
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental formula. For this compound (C₁₁H₁₁NO₂), the exact mass can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). This calculated mass can then be compared to the experimentally measured mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular formula with high confidence.
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₁₁H₁₁NO₂ | 189.07898 |
| Protonated Ion [M+H]⁺ | C₁₁H₁₂NO₂⁺ | 189.08626 |
| Deprotonated Ion [M-H]⁻ | C₁₁H₁₀NO₂⁻ | 188.07175 |
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This technique is highly effective for assessing the purity of a research sample and for identifying and quantifying trace-level impurities or related substances. nih.govnih.govlcms.cz
In a typical workflow, the sample is first separated on an HPLC column (e.g., a reversed-phase C18 column). The eluent is then introduced into the mass spectrometer. The parent ion corresponding to this compound (e.g., m/z 189.08) is selected and fragmented to produce a characteristic pattern of daughter ions. This specific fragmentation pattern serves as a highly selective fingerprint for the target compound. By monitoring for these specific transitions (a technique called Multiple Reaction Monitoring or MRM), the compound can be detected with high sensitivity and selectivity, even in complex mixtures. researchgate.net This allows for the creation of a purity profile and the detection of any related substances, such as precursors from the synthesis or degradation products.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). For this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic acid and nitrile groups. docbrown.info
O-H Stretch: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. spectroscopyonline.com
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butanoic chain appear just below 3000 cm⁻¹.
C≡N Stretch: A sharp, medium-to-strong intensity absorption is expected in the range of 2220-2240 cm⁻¹, which is highly diagnostic for the nitrile group. nist.gov
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric, nonpolar bonds often produce strong Raman signals.
C≡N Stretch: The nitrile group, being highly polarizable, typically shows a strong and sharp band in the Raman spectrum around 2220-2240 cm⁻¹. researchgate.net
Aromatic Ring Vibrations: The phenyl ring will exhibit several characteristic bands, including a strong ring-stretching mode near 1600 cm⁻¹. The carboxylic acid C=O stretch is often weaker in Raman than in IR, whereas the symmetric vibrations of the carbon backbone may be more prominent.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| -OH (Carboxylic Acid) | O-H Stretch | 2500 - 3300 | Strong, Broad | Weak |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium-Strong | Medium-Strong |
| -C≡N (Nitrile) | C≡N Stretch | 2220 - 2240 | Medium-Strong, Sharp | Strong, Sharp |
| -C=O (Carboxylic Acid) | C=O Stretch | 1700 - 1725 | Very Strong | Medium |
| Aromatic Ring | C=C Stretch | ~1600, 1450-1500 | Medium-Strong | Strong |
| -C-O (Carboxylic Acid) | C-O Stretch | 1210 - 1320 | Strong | Weak |
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govscispace.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G, are instrumental in predicting the geometry, electronic properties, and vibrational frequencies of compounds like 4-(3-Cyanophenyl)butanoic acid. researchgate.netmaterialsciencejournal.org
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral (torsion) angles. The flexibility of the butanoic acid chain allows for multiple conformations. Conformational analysis systematically explores these different spatial arrangements to identify the most energetically favorable conformers. nih.gov This analysis is crucial as the molecule's shape dictates how it can interact with other molecules, including biological targets.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table provides representative data that would be obtained from a DFT/B3LYP calculation. Actual values would require a specific computational study.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(carboxyl)-O(hydroxyl) | 1.35 Å |
| Bond Length | C(carboxyl)=O | 1.21 Å |
| Bond Length | C(cyano)≡N | 1.16 Å |
| Bond Angle | O-C-O (carboxyl) | 123.5° |
| Dihedral Angle | C(alpha)-C(beta)-C(gamma)-C(phenyl) | -175.0° |
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govemerginginvestigators.org
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wuxiapptec.comresearchgate.net It uses a color scale to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen of the cyano group, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen of the carboxylic acid would show a positive potential, marking it as a site for nucleophilic attack. wuxiapptec.comresearchgate.net
Table 2: Predicted Electronic Properties for this compound (Hypothetical Data) This table provides representative data that would be obtained from a DFT calculation. Actual values would require a specific computational study.
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -7.15 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.90 |
Quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. uncw.edunih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure or to aid in the assignment of experimental signals. materialsciencejournal.org DFT methods are commonly used to calculate the vibrational modes of the molecule, which correspond to the peaks in an IR spectrum. materialsciencejournal.org Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts. uncw.edu Discrepancies between calculated and experimental spectra can often be reconciled by applying a scaling factor to the theoretical data to account for systematic errors in the computational method. materialsciencejournal.org
Table 3: Comparison of Predicted vs. Experimental IR Frequencies (Hypothetical Data) This table illustrates how theoretical IR data for this compound would be presented and compared with experimental values.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3450 | 3300-2500 (broad) |
| C≡N stretch (Nitrile) | 2245 | 2230 |
| C=O stretch (Carboxylic Acid) | 1730 | 1710 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein or enzyme (target). nih.govekb.eg
Table 4: Illustrative Molecular Docking Results (Hypothetical) This table shows representative data from a hypothetical docking study of this compound against a protein target.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Enzyme X | -7.5 | Arg120, Ser250, Phe300 | Hydrogen Bond, Electrostatic, Hydrophobic |
| Receptor Y | -6.8 | Tyr90, Leu150, Asn152 | Hydrogen Bond, Hydrophobic |
Free Energy Perturbation (FEP) for Binding Affinity Shifts in Derivatives
Free Energy Perturbation (FEP) is a rigorous computational method used in drug discovery and molecular modeling to predict the difference in binding affinity between two closely related ligands to a common receptor. nih.govnih.gov The method is grounded in statistical mechanics and involves the use of molecular dynamics (MD) simulations to calculate the free energy change of transforming one molecule into another (an alchemical transformation) in both the solvated environment and when bound to a protein. nih.govdrugdesigndata.org This approach allows for the accurate prediction of how small chemical modifications to a parent molecule, such as this compound, will affect its binding affinity to a biological target.
The application of FEP to derivatives of this compound would involve creating a series of virtual modifications to its structure. For instance, substituents could be added or altered on the phenyl ring or the butanoic acid chain. An FEP calculation would then be performed for each derivative relative to the parent compound. This process constructs a thermodynamic cycle that connects the binding free energies of the two ligands. drugdesigndata.org The relative binding free energy (ΔΔG) is then calculated, which provides a quantitative prediction of the change in binding affinity resulting from the modification.
Recent advancements in computational power and simulation software have made FEP a more accessible and reliable tool in lead optimization. nih.gov For FEP calculations to be successful, several factors are crucial: a high-quality structure of the protein-ligand complex, a robust molecular mechanics force field, and sufficient sampling of conformational space during the MD simulations. drugdesigndata.org
Below is a hypothetical data table illustrating the potential results of an FEP study on derivatives of this compound, showing the predicted shifts in binding affinity.
| Derivative Modification | Predicted ΔΔG (kcal/mol) vs. Parent Compound | Predicted Change in Affinity |
| Addition of a hydroxyl group at the 4-position of the phenyl ring | -1.5 | Increased |
| Replacement of the cyano group with a nitro group | +0.8 | Decreased |
| Methylation of the carboxylic acid | +2.1 | Decreased |
| Addition of a fluorine atom at the 2-position of the phenyl ring | -0.5 | Increased |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies via Computational Methods
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.govjocpr.com These models are instrumental in medicinal chemistry and materials science for predicting the activity and properties of new chemical entities, thereby prioritizing synthetic efforts and reducing the need for extensive experimental testing. jocpr.com
For this compound and its derivatives, a QSAR study would involve compiling a dataset of structurally related compounds with their corresponding measured biological activities against a specific target. mdpi.com Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would then be calculated. These descriptors can be categorized into various types, including constitutional, topological, geometric, and electronic descriptors. nih.gov Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then employed to build a predictive model that correlates the descriptors with the observed activity. nih.gov
A QSPR study would follow a similar methodology but would focus on predicting a physicochemical property, such as solubility, melting point, or lipophilicity (LogP). researchgate.net The resulting QSPR model could then be used to predict these properties for novel derivatives of this compound before their synthesis.
The following table provides an example of the types of molecular descriptors that might be used in a QSAR/QSPR study of this compound derivatives.
| Descriptor Type | Example Descriptor | Relevance |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Molecular branching |
| Geometric (3D) | Molecular Surface Area | Interaction with a receptor or solvent |
| Electronic | Dipole Moment | Polarity and intermolecular interactions |
| Physicochemical | LogP | Lipophilicity and membrane permeability |
Prediction of Physicochemical Parameters Relevant to Research Applications (e.g., LogP, pKa, Solvation Energy)
The prediction of physicochemical parameters is crucial for assessing the drug-likeness and potential in vivo behavior of a compound. rsc.org Computational methods provide a rapid and cost-effective means of estimating these properties for molecules like this compound.
LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a key indicator of a molecule's lipophilicity. researchgate.net High lipophilicity can influence membrane permeability and absorption, but can also be associated with toxicity and poor solubility. Various computational methods, from atom-based additive approaches to more sophisticated quantum mechanical calculations, can predict LogP values. rsc.orgescholarship.org
pKa is a measure of the acidity of a compound and determines its ionization state at a given pH. The charge state of a molecule is critical for its solubility, binding to a target, and membrane transport. mdpi.com Computational pKa prediction methods often employ quantum mechanical calculations to determine the relative stability of the protonated and deprotonated species in solution. mdpi.com
Solvation energy is the free energy change associated with the transfer of a solute from the gas phase to a solvent. It is a fundamental property that influences solubility and partitioning behavior. rsc.org Continuum solvation models and explicit solvent molecular dynamics simulations are two common approaches for calculating solvation energies.
Below is a table of predicted physicochemical parameters for this compound using various computational models.
| Physicochemical Parameter | Predicted Value | Computational Method |
| LogP | 2.15 | Atom-based additive model |
| pKa | 4.6 | Quantum mechanics with continuum solvation |
| Aqueous Solvation Energy | -15.2 kcal/mol | Density Functional Theory (DFT) with a polarizable continuum model |
This table presents hypothetical data for illustrative purposes.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. researchgate.net For reactions involving this compound, such as its synthesis or metabolic degradation, computational methods can provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This path includes any intermediate species and the transition states that connect them. The geometry and energy of the transition state are of particular interest, as they determine the activation energy and, consequently, the rate of the reaction.
For example, in the synthesis of this compound, computational modeling could be used to investigate the mechanism of a key bond-forming step. By calculating the energies of various possible pathways, the most likely mechanism can be identified. Furthermore, the model can predict the structure of the transition state, which can inform the design of catalysts or the optimization of reaction conditions to favor the desired product.
The following table illustrates the type of information that can be obtained from a computational study of a hypothetical reaction step involving this compound.
| Reaction Coordinate Parameter | Value | Interpretation |
| Activation Energy (ΔE‡) | 25.3 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |
| Reaction Energy (ΔErxn) | -10.1 kcal/mol | The overall energy change of the reaction step (exothermic). |
| Key Bond Distance in Transition State | 1.85 Å | The distance between two atoms forming a new bond in the transition state. |
This table presents hypothetical data for illustrative purposes.
Biological Activity and Mechanistic Investigations in Pre Clinical and in Vitro Settings
Enzyme Inhibition and Activation Studies
The phenylbutanoic acid scaffold, particularly when modified with functional groups like a cyano-substituent, is recognized for its ability to interact with several classes of enzymes. Research into analogous compounds suggests potential inhibitory activity against key enzymes involved in cellular metabolism and epigenetic regulation.
Nicotinamide N-Methyltransferase (NNMT): NNMT is a crucial enzyme in cellular metabolism that catalyzes the methylation of nicotinamide. Its overexpression is linked to various diseases, making it a significant therapeutic target acs.org. Research into NNMT inhibitors has shown that molecules containing an electron-deficient aromatic group, such as a cyanophenyl moiety, can be highly potent. For instance, a bisubstrate inhibitor featuring a para-cyano-substituted styrene group, which mimics the nicotinamide substrate, was identified as a particularly powerful NNMT inhibitor with activity in the nanomolar range acs.org. This suggests that the cyanophenyl group present in 4-(3-Cyanophenyl)butanoic acid could contribute to the inhibition of NNMT acs.orgrsc.org.
Peptidylglycine Hydroxylase: This enzyme, formally known as Peptidylglycine α-hydroxylating monooxygenase (PHM), is a key component of the Peptidylglycine α-amidating monooxygenase (PAM) bifunctional enzyme. It is responsible for the C-terminal amidation of many peptide hormones and neurotransmitters, a critical step for their biological activity nih.govnih.gov. Studies have identified 4-phenyl-3-butenoic acid, a structurally similar compound, as a potent, irreversible inhibitor of this enzyme nih.gov. The inhibitory action is promoted by the presence of a phenyl substituent distal to the carboxyl group, indicating that the phenylbutanoic acid core is a key pharmacophore for interaction with this enzyme nih.gov.
Histone Deacetylase (HDAC): Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression nih.gov. Dysregulation of HDAC activity is implicated in various cancers and other diseases mdpi.com. Short-chain fatty acids, notably 4-phenylbutyric acid (PBA), are well-established HDAC inhibitors (HDACis) nih.govnih.gov. A structurally related compound, 4-(phenylthio)butanoic acid (PTBA), has also been identified as a novel HDACi researchgate.net. The established activity of these direct analogs confirms that the 4-phenylbutanoic acid structure is a valid scaffold for HDAC inhibition nih.govresearchgate.net.
| Enzyme Target | Related Inhibitor Compound | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Nicotinamide N-Methyltransferase (NNMT) | (S)-2-amino-4((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)((E)-3-(4-cyanophenyl)allyl)-amino)butanoic acid | 3.7 nM | acs.org |
| Histone Deacetylase (HDAC) | 4-Phenylbutyric acid (PBA) | Activity confirmed, specific IC₅₀ varies by isoform | nih.govnih.gov |
| Peptidylglycine Hydroxylase | 4-Phenyl-3-butenoic acid | Potent irreversible inhibitor | nih.gov |
The molecular interactions of related compounds with their respective enzyme targets provide a framework for understanding the potential mechanisms of this compound.
For NNMT , potent inhibitors are often designed as bisubstrate analogs that mimic the transition state of the methylation reaction rsc.orgresearchgate.net. These inhibitors occupy the binding pockets for both the nicotinamide substrate and the S-adenosyl-l-methionine (SAM) cofactor nih.gov. The cyano-aromatic portion of the inhibitor fits into the nicotinamide binding pocket, where the electron-deficient ring mimics the substrate that accepts the methyl group acs.orgnih.gov.
Inhibition of Peptidylglycine Hydroxylase by 4-phenyl-3-butenoic acid has been shown to be irreversible and mechanism-based, requiring the presence of the enzyme's cofactors (ascorbic acid and copper) to manifest its inhibitory properties nih.gov. The mechanism is believed to involve a covalent interaction between the enzyme and the inhibitor nih.gov. Further investigation suggests that the inhibitor itself undergoes radical formation and subsequent hydroxylation during the process of inactivating the enzyme, without forming a permanent covalent label on the enzyme protein researchgate.net.
The mechanism for HDAC inhibitors like 4-phenylbutyric acid involves the compound accessing the active site of the enzyme. The general pharmacophore for HDACis includes a metal-binding group that chelates the zinc ion in the enzyme's catalytic pocket, a linker region, and a surface-recognition "cap" group mdpi.com. For short-chain fatty acid inhibitors, the carboxylic acid group interacts with the active site zinc ion, disrupting the enzyme's catalytic function and leading to an accumulation of acetylated histones nih.gov.
Receptor Interaction and Signaling Pathway Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are major targets for therapeutic agents mdpi.com. GABA receptors are broadly classified into GABA-A (ionotropic) and GABA-B (metabotropic) types, with GABA-C being a subclass of GABA-A receptors nih.gov. A thorough review of the scientific literature did not yield any preclinical or in vitro studies that specifically investigated the binding affinity or specificity of this compound for any GABA receptor subtypes.
There is currently no available data from in vitro studies in neuronal cultures to describe the effects of this compound on the modulation of neurotransmitter systems.
Antimicrobial Activity Studies (in vitro)
While direct studies on the antimicrobial properties of this compound are not available in the reviewed literature, compounds containing cyanopyridine and other cyanophenyl derivatives have been synthesized and evaluated for such activity. A variety of cyanopyridine derivatives have demonstrated moderate to good antimicrobial and antifungal activities against several bacterial and fungal strains rasayanjournal.co.in. Similarly, other studies on synthesized phenolic derivatives have shown antibacterial activity against various bacterial isolates nih.govnih.gov. These findings indicate that the chemical motifs present in this compound are found in molecules with bioactive properties against microorganisms, though specific testing is required to confirm any direct antimicrobial effects.
Comprehensive Investigations into Structure-Activity Relationships (SAR) for Biological EffectsThere are no available comprehensive studies on the structure-activity relationships of this compound for any biological effects.
Therefore, this article cannot be generated as requested due to the absence of specific scientific research on "this compound" within the public domain accessible through the search tools used.
Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids) for Mechanistic Insights
Currently, there is a lack of specific research data detailing the direct interactions of this compound with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating the compound's mechanism of action at a molecular level. Future investigations in this area would be necessary to identify potential protein targets or to determine if the compound can bind to or modulate nucleic acid structures, thereby providing a clearer picture of its biological activity.
Metabolic Fate and Biotransformation in in vitro Systems or Microbial Models
Detailed studies on the metabolic fate and biotransformation of this compound in in vitro systems or microbial models are not yet available in the public domain. Such research is essential for predicting the compound's metabolic pathways in more complex organisms. Microbial models, for instance, can serve as valuable tools to identify potential metabolites that may be formed through processes like hydroxylation, oxidation, or conjugation. Characterizing the metabolic profile of this compound would provide critical insights into its stability, clearance, and the potential for the formation of active or inactive metabolites.
Applications As a Building Block and in Materials Science Research
Precursor in Organic Synthesis of Complex Molecules
In the realm of organic synthesis, functionalized molecules like 4-(3-Cyanophenyl)butanoic acid serve as fundamental components for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com The presence of two distinct functional groups—a carboxylic acid and a cyano group—at different positions on the molecule allows for selective and sequential chemical transformations, making it a versatile intermediate in multi-step synthetic pathways.
Synthesis of Bioactive Compounds and Novel Pharmaceutical Scaffolds (excluding clinical drug development)
While direct applications of this compound in bioactive compounds are not extensively documented, its structural motifs are found in precursors to pharmaceutically relevant scaffolds. Structurally related compounds, such as aminocyanophenyl butyric acid derivatives, are recognized as key intermediates in drug discovery and peptide synthesis. nbinno.comnbinno.com For instance, (R)-3-Amino-4-(4-cyanophenyl)butyric acid hydrochloride is considered a critical component for advanced peptide synthesis and pharmaceutical innovation. nbinno.com Similarly, Boc-protected aminocyanophenyl butyric acids are vital chiral building blocks for creating advanced drug candidates. nbinno.com
The utility of this compound lies in its potential as a precursor to these more complex structures. Chemical supplier data indicates that the methyl ester of this compound is used as a starting material to synthesize downstream products like 2-Amino-4-(3-cyano-phenyl)-butyric acid methyl ester. lookchem.com This suggests its role as an early-stage building block in the synthesis of novel amino acids and peptide-like structures that are foundational to many pharmaceutical scaffolds. The cyano group can be chemically transformed into other functional groups, such as amines or amides, while the carboxylic acid provides a handle for coupling reactions, enabling the construction of diverse molecular libraries for screening and academic research.
Construction of Advanced Chemical Structures for Academic Exploration
The dual functionality of this compound makes it a valuable tool for academic research focused on creating novel and complex chemical architectures. Organic building blocks are essential for assembling unique molecular frameworks, including supramolecular complexes and metal-organic frameworks. sigmaaldrich.com The carboxylic acid group can participate in esterification, amidation, or coordination with metal centers, while the cyano group offers a site for reactions such as hydrolysis, reduction to an amine, or participation in cycloaddition reactions.
This versatility allows researchers to design and construct molecules with specific three-dimensional shapes and functionalities. For example, the butanoic acid chain provides flexibility, while the cyanophenyl group introduces a rigid, planar segment. This combination is useful in crystal engineering and in the study of molecular self-assembly, where precise control over molecular shape and intermolecular interactions is crucial. The synthesis of derivatives like 3-cyano-4-(4-cyanophenyl)-1,4-dihydropyridine-2(3H)-thiones from related cyanobenzaldehydes showcases how the cyanophenyl moiety can be incorporated into complex heterocyclic systems, a common objective in exploratory chemical synthesis. osi.lv
Role in Materials Science and Polymer Chemistry
In materials science, the properties of this compound's constituent functional groups can be exploited to create new polymers and materials with tailored characteristics. The carboxylic acid can be used for polymerization reactions, while the polar cyano group can influence material properties such as solubility, thermal stability, and intermolecular adhesion.
Development of Novel Polymers and Nanomaterials
This compound is a potential precursor for creating functional polymers. Its structure is analogous to compounds used in controlled radical polymerization techniques. For instance, related molecules like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid are employed as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netnsf.gov RAFT is a powerful method for synthesizing well-defined polymers with controlled molecular weights and complex architectures. researchgate.net By chemically modifying the carboxylic acid group of this compound to attach a thiocarbonylthio group, it could potentially be converted into a novel RAFT agent. Such an agent would allow for the incorporation of the cyanophenyl moiety into a variety of polymer chains, imparting specific properties to the resulting materials.
The introduction of the cyanophenyl group into a polymer backbone can influence its physical and chemical properties, including its refractive index, dielectric constant, and thermal stability. While the direct use of this specific compound in nanomaterials is not widely reported, functionalized building blocks are fundamental to creating structured nanomaterials.
Creation of Cross-linked Polymers with Enhanced Properties
Cross-linking transforms linear polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. specialchem.comlibretexts.org The bifunctional nature of this compound presents opportunities for its use as a cross-linking agent or as a monomer in the creation of cross-linked polymers.
The carboxylic acid group can react with polymers containing hydroxyl or amine groups to form ester or amide linkages, creating a network structure. Furthermore, the cyano groups can undergo reactions, such as trimerization, to form triazine rings, which are highly stable and can act as robust cross-linking points within a polymer matrix. This process would lead to thermosetting materials with high rigidity and thermal stability. The formation of covalent bonds between polymer chains restricts their movement, turning a more flexible material into a rigid, solid one. libretexts.orgresearchgate.net This enhanced durability is a desirable trait in many advanced material applications. researchgate.net
Research in Agrochemicals and Specialty Chemicals
The structural components of this compound are relevant in the design of new agrochemicals and specialty chemicals. The cyanophenyl group, in particular, is a feature in various biologically active molecules.
In the field of agrochemicals, research often focuses on identifying novel scaffolds that exhibit herbicidal, insecticidal, or fungicidal properties. nih.gov Related structures, such as Boc-(R)-3-Amino-4-(2-cyanophenyl)-butyric Acid, have been identified as potential building blocks for new agrochemical formulations. nbinno.com This suggests that the cyanophenylbutanoic acid framework could serve as a starting point for the synthesis of new active ingredients. The cyano group is a common feature in many commercial pesticides, and its incorporation into new molecular designs is a continued area of research.
In the realm of specialty chemicals, which are produced for specific, performance-enhancing applications, this compound can serve as a versatile intermediate. Its ability to undergo various chemical transformations allows for its use in the synthesis of dyes, electronic materials, or other high-value chemical products where the combination of an aromatic ring, a nitrile, and a carboxylic acid function is required.
Precursors for Advanced Pesticides and Herbicides
The development of novel pesticides and herbicides is a continuous effort to overcome resistance in pests and weeds and to improve safety and efficacy. The cyanophenyl moiety is a recognized pharmacophore in a number of active agrochemical compounds. Research into related structures suggests that this compound could serve as a valuable precursor for new active ingredients.
For instance, the nitrile group is a key functional group in various commercialized herbicides and insecticides. The synthesis of nicotinamide derivatives with herbicidal properties has been patented, with some structures incorporating a cyanophenyl group. These molecules are designed to inhibit essential plant enzymes or disrupt critical biological processes. The butanoic acid side chain of this compound offers a versatile anchor point for further chemical modification, allowing for the synthesis of a library of derivatives to be screened for herbicidal activity.
Similarly, in the field of insecticide development, compounds containing a cyano group have demonstrated significant efficacy. For example, certain dihydropyridine derivatives containing a cyano group have shown potent insecticidal activity. While not directly synthesized from this compound, these examples highlight the importance of the cyano-functional group in designing new insecticidal agents. The general strategy involves using a core structure like this compound and modifying it to enhance its binding affinity to the target sites in insects, such as the nervous system.
Synthesis of Insecticidal Agents and Their Derivatives
The synthesis of novel insecticidal agents often involves the combination of different chemical moieties to create a molecule with high efficacy against target pests and low toxicity to non-target organisms. The this compound structure contains the necessary components to be a valuable intermediate in such synthetic pathways.
Research has shown that pyrazole derivatives containing a cyano substituent can exhibit significant insecticidal activities. rsc.org These compounds often target the insect's ryanodine receptor, a crucial component of muscle function. The general synthetic approach could involve the transformation of the butanoic acid group of this compound into a more complex heterocyclic system, which is a common strategy in the development of potent insecticides.
Furthermore, studies on other cyano-containing heterocyclic compounds have demonstrated their potential as insecticidal agents. For example, research on 3-cyano-1,4-dihydropyridazin-4-one derivatives has indicated toxicological activity against aphids. researchgate.net The synthesis of such complex molecules often starts from simpler building blocks that can be chemically elaborated. This compound, with its combination of a phenyl ring, a cyano group, and a carboxylic acid, represents a potential starting material for the assembly of such insecticidal heterocyclic systems.
The following table summarizes the insecticidal activity of selected cyano-containing compounds, illustrating the potential of this chemical class in agrochemical research.
| Compound Class | Target Pest Example | Activity |
| N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) derivatives | Diamondback moth (Plutella xylostella) | High larvicidal activity rsc.org |
| 3-cyano-1,4-dihydropyridazin-4-one derivatives | Oleander aphid (Aphis nerii) | Toxicological activity against adults and nymphs researchgate.net |
While direct synthesis routes from this compound to commercially successful insecticides are not yet established in mainstream literature, its structural components are clearly relevant to the design and synthesis of new insecticidal agents. Further research could explore the derivatization of this compound to create novel candidates for pest control.
Analytical Methodologies for Research Applications
Chromatographic Separation Techniques for Research Samples
Chromatography is the cornerstone for isolating "4-(3-Cyanophenyl)butanoic acid" from other components in a sample mixture. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and the nature of the research sample.
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of aromatic carboxylic acids like "this compound" due to its non-volatile and polar nature. Reversed-phase HPLC is particularly well-suited for this purpose. In this mode, a nonpolar stationary phase is used with a more polar mobile phase. To achieve good peak shape and retention for a carboxylic acid, the ionization of the carboxyl group is typically suppressed by acidifying the mobile phase. nih.gov This ensures that the compound is in its less polar, protonated form, leading to better interaction with the stationary phase and more consistent retention times.
The quantitative analysis in complex matrices, such as biological fluids or reaction mixtures, often requires a robust method that can separate the target analyte from endogenous components or synthetic byproducts. A C18 column is a common choice for the stationary phase, offering excellent hydrophobic retention for the phenyl ring. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Below are typical HPLC conditions for the analysis of aromatic acids, which would be a starting point for developing a specific method for "this compound."
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction with the phenyl ring for retention. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid suppresses ionization of the carboxylic acid group, improving retention and peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute the compound from the column. |
| Gradient | Isocratic or Gradient (e.g., 30-70% B over 15 min) | An isocratic method is simpler, while a gradient can resolve more complex mixtures. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detector | UV Detector at ~225 nm | The cyanophenyl group provides strong UV absorbance for sensitive detection. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. "this compound" in its native form is not sufficiently volatile for GC analysis due to the high boiling point associated with the carboxylic acid group. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester. nih.gov This process replaces the acidic proton with a nonpolar group, reducing intermolecular hydrogen bonding and allowing the compound to be vaporized at a lower temperature.
Common derivatization reagents for carboxylic acids include diazomethane (B1218177) or methanol with an acid catalyst for methylation, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). chromforum.org GC is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may be present in a research sample of "this compound," such as residual solvents or synthetic precursors.
A hypothetical GC method for the analysis of a derivatized form of the compound is outlined below.
| Parameter | Typical Condition | Purpose |
| Derivatization | Esterification (e.g., with BF₃/Methanol) or Silylation (e.g., with BSTFA) | Increases volatility by converting the carboxylic acid to an ester or silyl ester. |
| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) | Provides separation based on boiling point and polarity. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min | Temperature gradient separates compounds based on their boiling points and column interactions. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general quantitation, while MS provides identification based on mass-to-charge ratio. |
Beyond standard reversed-phase HPLC, specialized chromatographic techniques like ion-exclusion chromatography (IEC) and ion-exchange chromatography are highly effective for the separation of organic acids. nih.govoup.com
Ion-Exclusion Chromatography (IEC) is a premier mode for organic acid analysis. oup.com It typically uses a cation-exchange resin in the H⁺ form as the stationary phase. The separation mechanism is based on the principle of Donnan exclusion, where fully ionized strong acids are repelled by the negatively charged stationary phase and elute quickly. Weaker acids, such as "this compound," exist in a partially protonated state and can penetrate the pores of the resin to varying degrees, which allows for their separation based on pKa and molecular size. oup.comresearchgate.net The separation of aromatic acids can sometimes be challenging due to hydrophobic interactions with the polymeric stationary phase, but hydrophilic silica-based columns can mitigate these effects. nih.govoup.com
Anion-Exchange Chromatography is another powerful technique where the stationary phase contains positively charged functional groups. nih.govgoogle.com At a suitable pH, the carboxylate anion of "this compound" will be retained on the column through electrostatic interactions. Elution is then achieved by increasing the ionic strength or changing the pH of the mobile phase. This method is highly selective for anionic species and can be used for purification and analysis. google.com
Spectroscopic Detection Methods in Analytical Research
Spectroscopic detectors are commonly coupled with chromatographic systems to provide both quantitative and qualitative information about the analyte.
UV-Visible spectroscopy is a workhorse detection method for HPLC. Molecules containing chromophores, such as the aromatic ring and nitrile group in "this compound," absorb light in the UV-Vis range. The carboxyl group itself has a weak absorption around 210 nm. libretexts.org However, the presence of the cyanophenyl group creates a conjugated system that results in a stronger absorption at a higher wavelength, likely in the 220-280 nm range. This allows for sensitive and selective detection. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte, making this an excellent method for quantification following HPLC separation.
Mass Spectrometry (MS) is an indispensable tool for structural elucidation and trace-level quantification. When coupled with HPLC (LC-MS) or GC (GC-MS), it provides unparalleled selectivity and sensitivity. MS ionizes molecules and then separates the ions based on their mass-to-charge ratio (m/z).
For "this compound" (molar mass: 189.21 g/mol ), electrospray ionization (ESI) in negative mode would be highly effective, generating a prominent [M-H]⁻ ion at m/z 188. High-resolution mass spectrometry can confirm the elemental composition of the molecule with high accuracy.
Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint for definitive identification. While an experimental spectrum for this specific compound is not widely published, likely fragmentation pathways for the [M-H]⁻ ion can be predicted based on the structure of butanoic acid and other aromatic acids. nist.govdocbrown.info
Predicted Key MS/MS Fragments for [M-H]⁻ Ion of this compound
| m/z Value (Predicted) | Fragment Loss | Proposed Fragment Structure |
| 171 | H₂O (water) | Loss of water from the carboxylate group. |
| 144 | CO₂ (carbon dioxide) | Decarboxylation of the parent ion. |
| 129 | C₄H₆O₂ (butanoic acid) | Cleavage of the bond between the phenyl ring and side chain. |
| 116 | C₃H₅O₂ (propanoate) | Loss resulting from cleavage within the alkyl chain. |
| 102 | C₄H₅O₂ (butenoate) | Complex rearrangement and fragmentation. |
This technique is crucial for identifying potential metabolites in biological research, where metabolic processes might modify the parent compound (e.g., through hydroxylation or conjugation). The high sensitivity of modern mass spectrometers allows for the detection of these metabolites even at very low concentrations in complex biological samples.
Future Research Directions and Unexplored Avenues
Development of Novel and More Sustainable Synthetic Routes
The synthesis of 4-(3-Cyanophenyl)butanoic acid and its analogs typically relies on conventional organic chemistry methods. For instance, a common approach for a structural isomer involves the reaction of a cyanobenzaldehyde with malonic acid, followed by decarboxylation. Another route might involve the cyanation of a halogenated precursor, such as a bromophenylbutanoic acid derivative. The large-scale synthesis of a related compound, (S)-3-(4-Bromophenyl)butanoic acid, has been well-documented, involving steps that could be adapted for this purpose. orgsyn.org
Future research should prioritize the development of more sustainable and efficient synthetic strategies. Key areas for exploration include:
Deeper Mechanistic Elucidation of in vitro Biological Interactions
While direct research into the biological activities of this compound is not extensively documented, its structural analogs have shown potential in medicinal chemistry. For example, 3-(4-Cyanophenyl)butanoic acid has been investigated for anti-inflammatory and anticancer properties. Furthermore, derivatives like (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride are being explored for their potential in treating neurological and metabolic diseases. uni.lu These findings suggest that this compound itself warrants investigation as a potential bioactive molecule.
Future research should focus on a systematic in vitro screening and mechanistic study, including:
Exploration of New Chemical Transformations and Functionalization Opportunities
The structure of this compound, featuring a nitrile group, a carboxylic acid, and an aromatic ring, offers multiple sites for chemical modification. This versatility makes it a valuable scaffold for creating a library of new compounds with diverse properties.
Future research can explore various transformations:
An interactive table of potential chemical transformations is provided below:
| Functional Group | Reaction Type | Potential Products |
| Nitrile (-CN) | Hydrolysis | 4-(3-Carboxamidophenyl)butanoic acid, 4-(3-Carboxyphenyl)butanoic acid |
| Nitrile (-CN) | Reduction | 4-(3-(Aminomethyl)phenyl)butanoic acid |
| Nitrile (-CN) | Cycloaddition | 4-(3-(1H-Tetrazol-5-yl)phenyl)butanoic acid |
| Carboxylic Acid (-COOH) | Esterification | Methyl 4-(3-cyanophenyl)butanoate |
| Carboxylic Acid (-COOH) | Amidation | 4-(3-Cyanophenyl)butanamide |
| Carboxylic Acid (-COOH) | Reduction | 4-(3-Cyanophenyl)butan-1-ol |
Integration into Emerging Material Technologies and Advanced Functional Materials
The unique combination of a polar nitrile group and a hydrogen-bonding carboxylic acid makes this compound an interesting candidate for materials science applications. The rigid phenyl ring coupled with the flexible butanoic acid chain provides a structure that could be incorporated into various advanced materials.
Unexplored avenues in this area include:
Advanced Computational Modeling for Property Prediction, De Novo Design, and Reaction Optimization
Computational chemistry offers powerful tools to accelerate research and guide experimental work. For this compound, computational modeling can be applied in several key areas:
The predicted collision cross-section values for the protonated molecule [M+H]+ and other adducts have been calculated, providing a basis for mass spectrometry studies. uni.luuni.lu
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-Cyanophenyl)butanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 3-cyanophenyl precursors with butanoic acid derivatives via Friedel-Crafts acylation or palladium-catalyzed cross-coupling. For example, WO 2016/111347 (Example 2-13) describes a method using spirocyclic intermediates and carbamoyl groups, which can be adapted for cyanophenyl analogs . Optimize reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to enhance yield. Monitor progress via TLC or HPLC.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm aromatic proton environments and carboxylic acid resonance (~δ 12 ppm).
- FT-IR for characteristic peaks: C≡N stretch (~2240 cm⁻¹), carboxylic O-H (~2500–3000 cm⁻¹), and C=O (~1700 cm⁻¹) .
- X-ray crystallography (if crystalline) to resolve bond lengths and angles, as demonstrated for structurally similar 4-(anthracen-1-yl)butanoic acid .
Q. What solvent systems are optimal for solubilizing this compound in experimental settings?
- Methodological Answer : The compound’s solubility depends on the cyanophenyl group’s hydrophobicity. Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by aqueous buffered solutions (PBS at pH 7.4) with <1% DMSO for biological assays. For chromatography, use acetonitrile/water gradients with 0.1% formic acid to improve peak resolution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?
- Methodological Answer :
- Systematic substitution : Modify the phenyl ring (e.g., halogenation at the 2- or 4-position) or vary the butanoic acid chain length.
- In vitro assays : Test analogs against target enzymes (e.g., GH3.15 acyl acid amido synthetase) using kinetic analysis, as done for phenoxybutanoic acids in Arabidopsis .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to receptors like GABA transporters, leveraging data from neuroprotective phenylbutanoic acid analogs .
Q. What experimental strategies can address contradictions in reported solubility or stability data for this compound?
- Methodological Answer :
- Purity verification : Use HPLC-MS to rule out degradation products (e.g., decarboxylation or nitrile hydrolysis).
- Controlled stability studies : Incubate the compound under varying pH (2–9), temperatures (4–37°C), and light exposure, quantifying degradation via UV-Vis absorbance at λmax ~270 nm .
- Inter-lab validation : Compare results across labs using standardized protocols, as seen in herbicide efficacy studies for phenoxybutanoic acids .
Q. How can the neuroprotective potential of this compound be evaluated in preclinical models?
- Methodological Answer :
- In vitro models : Use SH-SY5Y neuronal cells exposed to oxidative stress (H₂O₂ or rotenone). Measure viability via MTT assay and ROS levels with DCFH-DA fluorescence. Reference neuroprotective effects observed in 4-(3-aminophenyl)butanoic acid .
- In vivo models : Administer the compound (10–50 mg/kg, IP) in rodent models of cerebral ischemia. Assess infarct volume via MRI and behavioral outcomes (e.g., Morris water maze).
Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with MRM transitions for the [M-H]⁻ ion (e.g., m/z 218 → 173). Validate sensitivity (LOD < 0.1 ng/mL) and linearity (R² > 0.99) in plasma or tissue homogenates .
- Sample preparation : Employ protein precipitation (acetonitrile) or SPE with mixed-mode sorbents to recover >90% of the analyte .
Q. How can conflicting data on the compound’s mechanism of action in enzyme inhibition studies be resolved?
- Methodological Answer :
- Enzyme kinetics : Perform Michaelis-Menten assays under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Mutagenesis studies : Identify critical binding residues (e.g., via alanine scanning) in target enzymes, as applied to GH3.15 in Arabidopsis .
- Orthogonal assays : Validate findings using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
